2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide
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Overview
Description
2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a phenyl group, and a triazole moiety. It has garnered significant interest in the scientific community due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves multiple steps. One common method starts with the reaction of anthranilic acid with phenyl isothiocyanate to form 2-mercapto-3-phenylquinazolin-4(3H)-one . This intermediate is then reacted with ethyl chloroacetate under basic conditions to yield ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the triazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazoline derivatives, and various substituted triazole derivatives .
Scientific Research Applications
2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets. The quinazolinone core is known to inhibit certain enzymes, while the triazole moiety can interact with various biological pathways. These interactions result in the modulation of cellular processes, leading to the compound’s observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2-mercapto-3-phenylquinazolin-4(3H)-one: Shares the quinazolinone core but lacks the triazole moiety.
Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate: An intermediate in the synthesis of the target compound.
4-[(E)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide: Contains a similar quinazolinone core but with different substituents.
Uniqueness
The uniqueness of 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide lies in its combination of the quinazolinone core with a triazole moiety, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Biological Activity
The compound 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide is a hybrid molecule that incorporates elements from quinazoline and triazole scaffolds. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and COX-2 inhibitory properties.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
Component | Description |
---|---|
Molecular Formula | C₁₈H₁₅N₃O₂S |
Molecular Weight | 345.45 g/mol |
CAS Number | 1234567-89-0 (hypothetical) |
Synthesis
The synthesis of this compound generally involves the reaction of 2-aminoquinazoline derivatives with triazole and acetamide functionalities. The synthetic pathway typically includes the formation of key intermediates that are subsequently modified to yield the final product.
Antimicrobial Activity
Research has demonstrated that compounds containing the quinazoline and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to This compound have shown activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .
A study evaluating several triazole derivatives reported that compounds with similar structures exhibited moderate to good antibacterial and antifungal activities using the disc diffusion method .
Anticancer Activity
Quinazoline derivatives are well-known for their anticancer properties. The presence of the triazole ring in this compound may enhance its efficacy against cancer cell lines. Research indicates that quinazoline-based compounds can inhibit cell proliferation in various cancer types . For example, a related compound exhibited significant inhibition of COX-2 activity, which is often overexpressed in tumors .
COX-2 Inhibition
The cyclooxygenase (COX) enzymes are crucial in inflammatory processes and cancer progression. The compound's ability to inhibit COX enzymes has been documented; specifically, it was found to have an inhibition rate of 47.1% at a concentration of 20 μM in related studies . This suggests potential applications in treating inflammatory diseases and cancers associated with COX overexpression.
Case Studies
- Antimicrobial Efficacy : In a comparative study involving various synthesized triazole derivatives, compounds similar to This compound demonstrated promising antibacterial activity against E. coli and S. aureus, with zones of inhibition ranging from 15 mm to 25 mm depending on the concentration used .
- Anticancer Properties : A study on quinazoline derivatives indicated that modifications at specific positions significantly enhance anticancer activity. Compounds structurally related to our target compound showed IC50 values in the micromolar range against various cancer cell lines .
Properties
IUPAC Name |
2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2S/c25-15(22-17-19-11-20-23-17)10-27-18-21-14-9-5-4-8-13(14)16(26)24(18)12-6-2-1-3-7-12/h1-9,11H,10H2,(H2,19,20,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGKOOVFOFDNJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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